(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound (5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic molecule belonging to the thiazolidine-2,4-dione class. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a thiazolidine ring and a benzylidene moiety contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine-2,4-dione Core: This is achieved by reacting thiourea with chloroacetic acid under basic conditions to form the thiazolidine-2,4-dione ring.
Introduction of the Benzylidene Group: The thiazolidine-2,4-dione core is then reacted with 2-[(4-chlorophenyl)sulfanyl]benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the benzylidene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene double bond can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or under microwave irradiation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Comparison with Similar Compounds
(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione: can be compared with other thiazolidine-2,4-dione derivatives:
Similar Compounds: Pioglitazone, Rosiglitazone, and Troglitazone.
Uniqueness: The presence of the chlorophenylsulfanyl group and the benzylidene moiety provides unique biological activities and chemical reactivity compared to other thiazolidine-2,4-dione derivatives.
Properties
Molecular Formula |
C16H10ClNO2S2 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
(5E)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H10ClNO2S2/c17-11-5-7-12(8-6-11)21-13-4-2-1-3-10(13)9-14-15(19)18-16(20)22-14/h1-9H,(H,18,19,20)/b14-9+ |
InChI Key |
RFSAWOQPBOWPJM-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)SC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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